2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride
Overview
Description
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride consists of a propylamine chain attached to a difluorophenoxy group . The presence of fluorine atoms on the phenyl ring can significantly affect the compound’s properties, including its reactivity and interactions with biological targets.Scientific Research Applications
Conformational Analysis and Structural Studies
- Conformational Analyses and Crystal Structures : Compounds structurally related to 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride have been characterized through X-ray diffraction analysis, highlighting the significance of conformational analyses in understanding molecular interactions and stability (Nitek et al., 2020).
Synthesis and Application in Medicinal Chemistry
- Antineoplastic Agents : Research into the synthesis and biological evaluation of compounds structurally related to 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride has led to the discovery of new antineoplastic agents, demonstrating the potential for the development of cancer therapeutics (Pettit et al., 2003).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : Tertiary amines, akin to 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride, have been synthesized and evaluated for their performance in inhibiting the corrosion of carbon steel, suggesting applications in protective coatings and industrial maintenance (Gao et al., 2007).
Asymmetric Synthesis and Enantioselective Applications
- Stereoselective Access to Precursors : Enzymatic strategies have been utilized to synthesize enantioenriched amines, serving as precursors for pharmaceuticals. This demonstrates the potential of 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride in asymmetric synthesis and its relevance in drug development (Mourelle-Insua et al., 2016).
Advanced Material Science
- Protective and Activating Group for Amine Synthesis : Research has introduced new versatile protecting groups for amines, which could be relevant for manipulating the reactivity and stability of compounds like 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride in complex synthetic pathways (Sakamoto et al., 2006).
Chemical Synthesis and Drug Design
- Drug Metabolism and Design : The design and synthesis of analogs based on the structural framework similar to 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride for potential α₁-adrenoceptor antagonists underline the compound's significance in medicinal chemistry and pharmacology (Xi et al., 2011).
properties
IUPAC Name |
2-(3,4-difluorophenoxy)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRYENWCIVPIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC(=C(C=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.